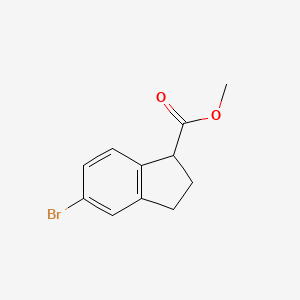

Methyl 5-bromo-2,3-dihydro-1H-indene-1-carboxylate

Description

Methyl 5-bromo-2,3-dihydro-1H-indene-1-carboxylate (CAS: 112933-48-9) is an indene-derived ester with the molecular formula C₁₁H₁₁BrO₂ and a molar mass of 255.11 g/mol . Its structure features a bicyclic indene core substituted with a bromine atom at the 5-position and a methyl ester group at the 1-position. This compound serves as a versatile intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals, due to its reactivity in cross-coupling reactions and functional group transformations.

Properties

IUPAC Name |

methyl 5-bromo-2,3-dihydro-1H-indene-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11BrO2/c1-14-11(13)10-4-2-7-6-8(12)3-5-9(7)10/h3,5-6,10H,2,4H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPFPEFZNIZENAN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CCC2=C1C=CC(=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11BrO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-bromo-2,3-dihydro-1H-indene-1-carboxylate typically involves the bromination of 2,3-dihydro-1H-indene-1-carboxylate followed by esterification. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent like dichloromethane. The esterification step involves the reaction of the brominated intermediate with methanol in the presence of an acid catalyst such as sulfuric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-bromo-2,3-dihydro-1H-indene-1-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Reduction Reactions: The compound can be reduced to remove the bromine atom, resulting in the formation of Methyl 2,3-dihydro-1H-indene-1-carboxylate.

Oxidation Reactions: The indene ring can be oxidized to form corresponding ketones or carboxylic acids.

Common Reagents and Conditions

Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.

Reduction: Hydrogen gas in the presence of a palladium catalyst.

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Major Products

Substitution: Methyl 5-azido-2,3-dihydro-1H-indene-1-carboxylate.

Reduction: Methyl 2,3-dihydro-1H-indene-1-carboxylate.

Oxidation: Methyl 5-bromo-2,3-dihydro-1H-indene-1-carboxylic acid.

Scientific Research Applications

Methyl 5-bromo-2,3-dihydro-1H-indene-1-carboxylate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its role in drug development, particularly in the design of novel therapeutic agents.

Industry: Utilized in the production of specialty chemicals and materials, including dyes and polymers.

Mechanism of Action

The mechanism of action of Methyl 5-bromo-2,3-dihydro-1H-indene-1-carboxylate depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The bromine atom and ester group play crucial roles in its reactivity and binding affinity to molecular targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares methyl 5-bromo-2,3-dihydro-1H-indene-1-carboxylate with structurally analogous compounds, focusing on their structural features , synthetic applications , and physicochemical properties .

Table 1: Structural and Physicochemical Comparison

Key Comparisons

Ester Group Variations

- The methyl ester in the parent compound offers lower steric hindrance compared to bulkier esters like ethyl (DK-C-22) or 2-methylallyl (3f), influencing solubility and reactivity in nucleophilic acyl substitutions .

- Ethyl ester derivatives (e.g., DK-C-22) exhibit enhanced lipophilicity, which may improve blood-brain barrier penetration in CNS-targeting drug candidates .

The ketone in 5-bromo-6-chloro-2,3-dihydro-1H-inden-1-one enables diverse reactivity, such as condensations to form heterocycles, contrasting with the ester’s susceptibility to hydrolysis .

Synthetic Utility

- This compound is pivotal in Suzuki-Miyaura couplings due to its bromine atom, while 1-oxo derivatives (e.g., 3f) are preferred for acylations or Grignard reactions .

- Ethyl ester derivatives (DK-C-22) have been utilized in synthesizing spiro barbiturates with null allosteric activity at GABA receptors, highlighting their role in medicinal chemistry .

Table 2: Spectroscopic Data Comparison

Notes

- Limitations : Direct comparative studies on biological activity are sparse; most data derive from synthetic or structural reports.

Biological Activity

Methyl 5-bromo-2,3-dihydro-1H-indene-1-carboxylate is a compound of significant interest in the field of medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential applications based on recent research findings.

Chemical Structure and Properties

The compound is characterized by the presence of a bromine atom at the 5-position of the indene ring, which enhances its reactivity and biological interactions. The ester functional group contributes to its solubility and potential for interaction with various biological targets.

This compound's mechanism of action involves interaction with cellular targets such as enzymes and receptors, modulating biochemical pathways. The bromine atom and the ester group are crucial for its binding affinity to these targets, influencing its pharmacological effects.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various bacterial strains. In vitro studies have demonstrated its effectiveness in inhibiting the growth of both gram-positive and gram-negative bacteria.

Anticancer Activity

The compound has shown promising anticancer properties , particularly in inhibiting cancer cell proliferation. Studies have reported that it can induce apoptosis in cancer cells through various mechanisms, including the modulation of cell cycle regulators and pro-apoptotic factors .

Enzyme Inhibition

This compound has been identified as an inhibitor of certain cytochrome P450 enzymes, particularly CYP1A2. This inhibition suggests potential implications for drug metabolism and interactions with other pharmaceuticals.

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of this compound against a panel of bacterial strains. The results indicated a significant reduction in bacterial viability at concentrations as low as 50 µg/mL, highlighting its potential as an antimicrobial agent.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 50 µg/mL |

| Escherichia coli | 75 µg/mL |

| Pseudomonas aeruginosa | 100 µg/mL |

Study 2: Anticancer Activity

In another study focusing on its anticancer effects, this compound was tested on pancreatic cancer cell lines. The compound exhibited a half-maximal inhibitory concentration (IC50) value of 12 µM, demonstrating significant cytotoxicity.

| Cell Line | IC50 (µM) |

|---|---|

| Panc-1 | 12 |

| MiaPaCa-2 | 15 |

| AsPC-1 | 20 |

Research Findings

Recent literature highlights the compound's versatility as a building block for more complex organic molecules and its applications in drug development. Its unique structural features confer distinct chemical properties that can be leveraged in designing novel therapeutic agents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.